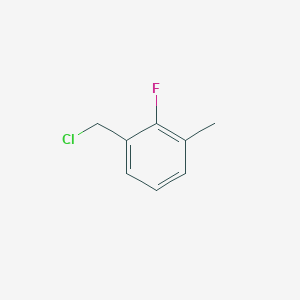

1-(Chloromethyl)-2-fluoro-3-methylbenzene

説明

Contextualization within Modern Organic Chemistry and Synthesis Research

Modern organic synthesis heavily relies on the availability of functionalized starting materials that can be elaborated into more complex structures. Polysubstituted arenes are foundational to many of these endeavors. rsc.org The specific substitution pattern of 1-(Chloromethyl)-2-fluoro-3-methylbenzene offers a combination of electronic and steric properties that can influence the reactivity and selectivity of subsequent chemical transformations. The interplay between the electron-withdrawing fluorine atom, the electron-donating methyl group, and the reactive chloromethyl group makes it a subject of interest for chemists seeking to fine-tune the properties of target molecules.

Strategic Importance of Halogenated Arenes and Benzylic Halides in Chemical Synthesis

Halogenated aromatic compounds are pivotal intermediates in organic synthesis. The presence of a halogen atom, such as fluorine, on an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. Fluorine, in particular, is often incorporated to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.

Benzylic halides, characterized by a halogen attached to a carbon atom adjacent to an aromatic ring, are highly valued for their reactivity. The chloromethyl group in this compound serves as a versatile handle for introducing the substituted benzyl (B1604629) moiety into various molecular scaffolds through nucleophilic substitution and cross-coupling reactions.

Overview of Current Research Trajectories and Academic Interest in this compound

While extensive peer-reviewed literature specifically detailing the synthesis and applications of this compound is limited, its structural components suggest its utility in several research areas. Academic and industrial interest in compounds of this class is generally driven by their potential as intermediates in the synthesis of high-value chemicals. The unique substitution pattern of this molecule could be exploited to create novel compounds with specific steric and electronic profiles, which is a continuous pursuit in fields like medicinal chemistry and materials science. The academic interest lies in understanding how the combination of these particular substituents directs the reactivity of the molecule and in developing efficient synthetic routes to access it and its derivatives.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 647037-27-2 |

| Molecular Formula | C₈H₈ClF |

| Molecular Weight | 158.60 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be soluble in organic solvents |

Detailed Research Findings

Nucleophilic Substitution: The chloromethyl group is an excellent electrophilic site for Sₙ2 reactions. It is expected to react readily with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions to form the corresponding substituted derivatives.

Friedel-Crafts Alkylation: The compound can act as an alkylating agent in the presence of a Lewis acid catalyst, reacting with other aromatic compounds to form diarylmethane structures.

Formation of Organometallic Reagents: Conversion of the chloromethyl group to an organometallic species, such as a Grignard or organolithium reagent, would likely be challenging due to the presence of the other functional groups but could potentially offer a route to further functionalization.

The synthesis of this compound itself would likely involve the chloromethylation of 2-fluoro-3-methyltoluene. This could be achieved through various methods, including the use of formaldehyde (B43269) and hydrogen chloride, or with other chloromethylating agents like chloromethyl methyl ether, in the presence of a suitable catalyst. The regioselectivity of this reaction would be a key challenge to overcome to obtain the desired isomer.

Structure

3D Structure

特性

IUPAC Name |

1-(chloromethyl)-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXKPLUFGGYZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611119 | |

| Record name | 1-(Chloromethyl)-2-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647037-27-2 | |

| Record name | Benzene, 1-(chloromethyl)-2-fluoro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=647037-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-2-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Chloromethyl 2 Fluoro 3 Methylbenzene

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group attached to the substituted benzene (B151609) ring is the primary site of reactivity in 1-(chloromethyl)-2-fluoro-3-methylbenzene, readily undergoing nucleophilic substitution reactions. The course of these reactions is dictated by a delicate interplay of electronic and steric factors, which determine the operative mechanistic pathway.

Nucleophilic substitution at a benzylic carbon can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism. The benzylic nature of the carbon atom in this compound allows for the potential operation of both pathways.

The S_N1 mechanism involves a two-step process initiated by the slow, rate-determining departure of the chloride leaving group to form a benzylic carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. The stability of the benzylic carbocation is a critical factor favoring the S_N1 pathway. The phenyl ring can stabilize the positive charge through resonance, delocalizing it over the aromatic system.

The S_N2 mechanism , in contrast, is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This pathway is sensitive to steric hindrance around the reaction center. For primary benzylic halides like this compound, the S_N2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents.

The choice between the S_N1 and S_N2 pathway for this compound is influenced by several factors, as outlined in the table below.

| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar protic solvents (e.g., ethanol, water) | Polar aprotic solvents (e.g., acetone, DMF) |

| Substrate Structure | Formation of a stable carbocation | Less sterically hindered electrophilic center |

| Leaving Group | Good leaving group | Good leaving group |

Table 1: Factors Influencing S_N1 vs. S_N2 Mechanisms for this compound

Given that this compound is a primary benzylic halide, the S_N2 mechanism is often the predominant pathway, particularly under conditions employing strongly nucleophilic reagents. However, under solvolytic conditions with weak nucleophiles, the S_N1 pathway can become competitive due to the resonance stabilization of the potential benzylic carbocation.

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of the operative mechanism.

S_N2 Reactions: These reactions proceed with a backside attack of the nucleophile on the carbon atom bearing the leaving group. This leads to an inversion of the stereochemical configuration at the reaction center. If the starting material were chiral (which is not the case for the achiral this compound, but is a general principle for chiral benzylic halides), the product would have the opposite stereochemistry.

S_N1 Reactions: The S_N1 mechanism involves the formation of a planar, sp²-hybridized carbocation intermediate. The incoming nucleophile can attack this planar intermediate from either face with equal probability. This results in the formation of a racemic mixture of enantiomers if the reaction center is a stereocenter.

For this compound, since the benzylic carbon is not a stereocenter, the stereochemical outcome is not a primary consideration. However, understanding these principles is crucial when designing syntheses with related chiral substrates.

The fluorine and methyl substituents on the benzene ring of this compound exert significant electronic and steric effects that modulate the reactivity of the benzylic chloride.

Electronic Effects:

Methyl (at the meta position): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. When positioned meta to the chloromethyl group, its ability to stabilize a benzylic carbocation through resonance is not possible. However, its inductive effect can still provide some stabilization to the carbocation in an S_N1 pathway. stackexchange.com In an S_N2 reaction, the electron-donating nature of the methyl group might slightly decrease the electrophilicity of the benzylic carbon.

Steric Effects:

The ortho-fluoro group, being relatively small, is not expected to exert a significant steric hindrance to the approaching nucleophile in an S_N2 reaction. The meta-methyl group is too distant to have a direct steric impact on the reaction center.

The following table summarizes the expected influence of the substituents on the reactivity of this compound in nucleophilic substitution reactions compared to unsubstituted benzyl (B1604629) chloride.

| Substituent | Position | Electronic Effect | Expected Impact on S_N1 Rate | Expected Impact on S_N2 Rate |

| Fluorine | ortho | -I, +R | Ambiguous, depends on the balance of effects | Likely rate enhancement |

| Methyl | meta | +I, Hyperconjugation | Slight rate enhancement | Slight rate decrease |

Table 2: Predicted Influence of Substituents on the Nucleophilic Substitution Reactivity of this compound

Metal-Catalyzed Cross-Coupling Reactions

In addition to nucleophilic substitution reactions, the carbon-chlorine bond in this compound can be activated by transition metal catalysts, enabling its participation in a variety of powerful cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, and it is a widely used method for the formation of C-C bonds. While typically employed for the coupling of aryl and vinyl halides, benzylic halides can also serve as effective coupling partners.

For this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid (or a boronate ester) in the presence of a palladium catalyst and a base. The general reaction is depicted below:

General Scheme for Suzuki-Miyaura Coupling: Substituted Benzyl Chloride + R-B(OH)₂ --(Pd catalyst, Base)--> Substituted Benzyl-R + Byproducts

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the desired C-C bond.

The success of the Suzuki-Miyaura coupling of this compound would depend on the choice of catalyst, ligand, base, and solvent. The presence of the ortho-fluoro and meta-methyl substituents could influence the rate and efficiency of the oxidative addition step. The following table provides a hypothetical set of reaction conditions based on known protocols for benzylic chlorides. kochi-tech.ac.jp

| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 90 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | 78 |

Table 3: Illustrative Conditions and Yields for the Suzuki-Miyaura Coupling of this compound (Hypothetical Data)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine. wikipedia.org This methodology has been extended to include benzylic halides as electrophilic partners.

The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base would lead to the formation of the corresponding benzylamine (B48309) derivative.

General Scheme for Buchwald-Hartwig Amination: Substituted Benzyl Chloride + R¹R²NH --(Pd catalyst, Ligand, Base)--> Substituted Benzyl-NR¹R² + Byproducts

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective. nih.gov

The following table presents a set of plausible reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines, based on established literature for similar substrates.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 92 |

| 2 | Aniline (B41778) | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 88 |

| 3 | n-Butylamine | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | 85 |

Table 4: Illustrative Conditions and Yields for the Buchwald-Hartwig Amination of this compound (Hypothetical Data)

Other C-N bond forming reactions, such as those involving amides, carbamates, and sulfonamides as nucleophiles, could also be envisioned for this compound under similar palladium-catalyzed conditions, further highlighting the synthetic utility of this substituted benzylic halide.

Sonogashira, Heck, and Stille Coupling Adaptations

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. While the Sonogashira, Heck, and Stille reactions traditionally employ aryl or vinyl halides/triflates, the benzylic chloride functionality of this compound allows for adaptations to these powerful methods. The key step, oxidative addition of the C-Cl bond to a Pd(0) complex, is feasible for benzylic halides, initiating the catalytic cycle.

The Sonogashira coupling involves the reaction of a terminal alkyne with an organic halide. organic-chemistry.org For this compound, this would lead to the formation of a substituted aryl alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov Copper-free conditions have also been developed to avoid the undesirable homocoupling of alkynes. nih.gov

The Heck reaction couples an organic halide with an alkene to form a substituted alkene. nih.gov The mechanism involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org The reaction of this compound with an alkene would yield a 1-aryl-2-alkene derivative, extending the carbon chain. Mechanistic studies on similar systems suggest that a radical pathway may be involved, initiated by a single-electron transfer (SET) from the Pd(0) catalyst to the halide. beilstein-journals.orgd-nb.info

The Stille reaction utilizes an organotin compound to couple with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. Adapting this reaction would involve coupling this compound with an organostannane reagent, providing a direct route to diarylmethanes or other complex structures. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type from this compound |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd complex, Cu(I) salt, Amine base | Aryl Alkyne (Ar-CH₂-C≡C-R) |

| Heck | Alkene (R-CH=CH₂) | Pd complex, Base | Substituted Alkene (Ar-CH₂-CH=CH-R) |

| Stille | Organostannane (R-SnR'₃) | Pd complex | Coupled Product (Ar-CH₂-R) |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with three groups—fluoro, methyl, and chloromethyl—each influencing the rate and regioselectivity of electrophilic aromatic substitution (EAS). minia.edu.eguci.edu

Regioselectivity and Directing Effects of Fluoro and Methyl Groups

The outcome of an EAS reaction is dictated by the electronic properties of the substituents already present on the aromatic ring. youtube.com

Methyl Group (-CH₃): Located at position 3, the methyl group is an activating group due to its electron-donating inductive effect. It directs incoming electrophiles to the ortho (position 4) and para (position 6) positions. youtube.com

Fluoro Group (-F): At position 2, the fluoro group is a deactivating group due to its strong electron-withdrawing inductive effect. However, due to its ability to donate a lone pair of electrons through resonance, it is an ortho, para director. organicchemistrytutor.com It directs incoming electrophiles to the para position (position 5), as the ortho positions are occupied.

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom. It is considered an ortho, para director.

Position 6: This position is para to the activating methyl group and ortho to the chloromethyl group. It is generally the most favored site for electrophilic attack.

Position 4: This position is ortho to the activating methyl group but also ortho to the deactivating fluoro group. Steric hindrance and the deactivating nature of the adjacent fluorine may reduce reactivity at this site compared to position 6.

Position 5: This position is para to the deactivating fluoro group and meta to the other two groups. It is the least favored position for substitution.

Thus, the primary product of electrophilic aromatic substitution on this compound is expected to be the isomer with the new substituent at position 6.

Reaction Kinetics and Thermodynamic Control

The distribution of products in an EAS reaction can be governed by either kinetic or thermodynamic control. studysmarter.co.uk

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest. youtube.com This corresponds to the reaction pathway with the lowest activation energy. For this compound, this would almost certainly be substitution at position 6, which is electronically activated and relatively unhindered.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibration among the possible products. Under these conditions of thermodynamic control, the major product is the most stable isomer, regardless of its rate of formation. youtube.com While the 6-substituted product is often the most stable, steric or electronic factors could potentially make another isomer thermodynamically favored. However, given the strong directing effects in this molecule, a significant shift in product distribution upon moving from kinetic to thermodynamic control is not highly anticipated.

| Control Type | Governing Factor | Typical Conditions | Predicted Major Product |

|---|---|---|---|

| Kinetic | Lowest Activation Energy (Fastest Rate) | Low Temperature, Short Reaction Time | Substitution at Position 6 |

| Thermodynamic | Most Stable Product | High Temperature, Long Reaction Time | Substitution at Position 6 (likely) |

Radical Reactions Involving the Benzylic System

The chloromethyl group provides a handle for initiating radical chemistry at the benzylic position.

Homolytic Cleavage of the C-Cl Bond

The carbon-chlorine bond in the benzylic position of this compound can undergo homolytic cleavage to generate a benzylic radical and a chlorine radical. This process, where each fragment retains one of the bonding electrons, typically requires energy input in the form of heat or ultraviolet (UV) light. chemistrysteps.comchemguide.co.uk

The bond dissociation energy (BDE) of the C-Cl bond in benzyl chloride is significantly lower than in non-benzylic alkyl chlorides. This is due to the high stability of the resulting benzyl radical, which is stabilized by resonance. chempedia.info The unpaired electron is delocalized over the benzylic carbon and the ortho and para positions of the aromatic ring. chempedia.info Theoretical studies on benzyl chloride have shown that its radical anion is thermodynamically unstable and readily dissociates. rsc.org Similarly, the 2-fluoro-3-methylbenzyl radical formed from this compound would be highly stabilized by resonance delocalization across the substituted aromatic ring.

Radical Addition and Cyclization Pathways

Once formed, the 2-fluoro-3-methylbenzyl radical is a reactive intermediate that can participate in several subsequent reactions. wikipedia.org

Radical Addition: The benzylic radical can add across the π-system of unsaturated molecules like alkenes and alkynes. nih.gov This pathway is a key step in many polymerization processes and is synthetically useful for forming new carbon-carbon bonds. The addition creates a new radical species which must then be quenched or propagated to form a stable product. researchgate.net

Radical Cyclization: If the parent molecule is modified to contain an unsaturated functional group (e.g., an alkene or alkyne) at an appropriate position, the benzylic radical can undergo an intramolecular cyclization. wikipedia.org This is a powerful method for constructing new ring systems, with 5- and 6-membered rings being the most common products. nih.gov The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) is governed by stereoelectronic factors and the relative stability of the resulting radical intermediates. nih.gov

These radical pathways offer synthetic routes that are complementary to ionic reactions, often proceeding under milder conditions and with high functional group tolerance. wikipedia.org

Absence of Publicly Available Research on Rearrangement and Fragmentation of this compound

A thorough review of available scientific literature reveals a significant gap in the documented chemical behavior of this compound, specifically concerning its rearrangement reactions and fragmentation pathways. Despite its relevance as a potential intermediate in organic synthesis, detailed mechanistic investigations into these aspects of its reactivity have not been publicly reported.

Typically, benzyl halides can undergo a variety of transformations, including rearrangements and fragmentations, under thermal, photochemical, or catalytic conditions. These reactions are often influenced by the substitution pattern on the aromatic ring. For instance, the presence of a fluorine atom and a methyl group on the benzene ring of this compound would be expected to exert significant electronic and steric effects on the stability of any potential carbocation intermediates or radical species formed during a reaction, thereby influencing the course of any rearrangement or fragmentation.

However, specific studies detailing such transformations for this particular compound are not found in the current body of scientific literature. Consequently, no data on reaction conditions, product distributions, or mechanistic pathways for the rearrangement and fragmentation of this compound can be provided.

Further research in this area would be necessary to elucidate the chemical behavior of this compound under various conditions and to explore potential synthetic applications of its rearrangement and fragmentation products. Such studies would likely involve techniques such as mass spectrometry, computational modeling, and detailed product analysis under a range of temperatures and irradiation conditions.

Advanced Applications of 1 Chloromethyl 2 Fluoro 3 Methylbenzene As a Synthetic Building Block

Utilization in the Construction of Complex Organic Scaffolds

The unique substitution pattern of 1-(Chloromethyl)-2-fluoro-3-methylbenzene makes it an ideal starting material for constructing intricate molecular architectures, particularly those incorporating fluorine atoms to modulate biological activity or material properties.

The introduction of fluorine into heterocyclic frameworks is a widely used strategy in drug discovery, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity. nih.gov this compound serves as a key precursor for introducing the 2-fluoro-3-methylbenzyl moiety into a variety of heterocyclic systems. The reactive chloromethyl group allows for straightforward alkylation of heteroatoms like nitrogen, sulfur, or oxygen within a pre-existing heterocyclic core or in a cyclization reaction with a suitable binucleophile to form the ring itself.

Research has shown that fluorinated building blocks can be used to synthesize a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and other S-heterocycles. nih.govresearchgate.net The general synthetic approach involves the reaction of the benzyl (B1604629) chloride derivative with compounds containing two nucleophilic centers. The specific heterocycle formed depends on the nature of the reaction partner.

Table 1: Potential Fluorinated Heterocyclic Systems from this compound

| Reactant Partner | Resulting Heterocycle Class | Potential Significance |

|---|---|---|

| Hydrazine Derivatives | Pyrazole or Pyridazine Derivatives | Core structures in many pharmaceuticals and agrochemicals. |

| Hydroxylamine | Isoxazole or Oxazine Derivatives | Important pharmacophores with diverse biological activities. |

| Thiourea or Thioamides | Thiazole or Thiadiazine Derivatives | Found in numerous biologically active compounds, including antibiotics. |

This table illustrates the theoretical synthetic possibilities based on the known reactivity of benzyl chlorides and the importance of fluorinated heterocycles in chemical synthesis.

Natural products provide a rich source of inspiration for the development of new therapeutic agents. However, their direct use can be limited by issues such as poor metabolic stability or complex synthesis. nih.gov The synthesis of natural product analogs, where specific parts of the molecule are replaced with other chemical groups, is a common strategy to overcome these limitations.

This compound is an excellent building block for introducing a fluorinated aromatic side chain into natural product scaffolds. The 2-fluoro-3-methylbenzyl group can be attached to a core structure via nucleophilic substitution, replacing a less desirable functional group or adding new functionality. The incorporation of the fluorine atom can lead to improved pharmacological properties, while the methyl group can influence the molecule's conformation and interaction with biological targets. nih.gov

Development of Functional Materials and Polymers

The unique electronic and steric properties imparted by the fluorine atom make fluorinated compounds attractive for the development of advanced materials and specialty polymers with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. nih.gov

While this compound does not homopolymerize under typical radical conditions, it can be converted into a monomer for various types of polymerization. For instance, it can be used in polycondensation reactions with suitable comonomers or transformed into a styrenic or acrylic monomer.

Copolymerization of such a fluorinated monomer with commodity monomers like styrene (B11656) can introduce fluorine into the polymer backbone. chemrxiv.orgchemrxiv.org This approach allows for the fine-tuning of the resulting polymer's properties. The incorporation of the 2-fluoro-3-methylphenyl moiety can enhance the polymer's thermal stability, reduce its flammability, and lower its surface energy and coefficient of friction.

Table 2: Potential Properties of Copolymers Incorporating 2-Fluoro-3-methylbenzyl Moieties

| Polymer Type | Potential Property Enhancement | Potential Application |

|---|---|---|

| Polyesters | Increased thermal stability, hydrophobicity. | High-performance coatings, engineering plastics. |

| Polycarbonates | Improved chemical resistance, optical clarity. | Specialty glazing, electronic components. |

This table outlines the hypothetical improvements to polymer properties based on the known effects of fluorine incorporation.

The chloromethyl group is a highly effective functional group for creating cross-links between polymer chains. By reacting this compound with a polymer containing nucleophilic sites, it can be grafted onto the polymer backbone. If a molecule containing two such chloromethyl groups (or another reactive group) is used, it can act as a bridge, forming a covalent bond between two different polymer chains.

This cross-linking process is fundamental to modifying the mechanical properties of polymers, transforming them from thermoplastic materials into thermosets with increased rigidity, strength, and thermal resistance. The structure of the cross-linking agent influences the final properties of the polymer network. Using a fluorinated cross-linker derived from this compound can impart some of the benefits of fluorination to the bulk material.

Contribution to Fluoro-Organic Chemical Synthesis

The field of fluoro-organic chemistry is of immense importance, particularly in the pharmaceutical and agrochemical industries, where a significant portion of top-selling products contain fluorine. mdpi.com The strategic introduction of fluorine atoms can dramatically alter a molecule's properties.

This compound is a valuable contributor to this field as it provides a reliable method for incorporating the specific 2-fluoro-3-methylphenyl group into target molecules. nbinno.com The presence of the chloromethyl handle allows for a wide range of synthetic transformations, making this compound a versatile intermediate. Its utility lies in its ability to serve as a foundational piece in the multi-step synthesis of complex, high-value fluorinated organic compounds. The interplay of the fluoro and methyl groups on the aromatic ring offers a nuanced tool for chemists to fine-tune the steric and electronic properties of their target molecules.

Introduction of Fluorinated Aromatic Motifs into Target Molecules

The 2-fluoro-3-methylbenzyl group, readily introduced using this compound, can serve as a key structural motif in the design of novel bioactive compounds. The presence of the fluorine atom at the 2-position and the methyl group at the 3-position can influence the conformation of the molecule and its interactions with biological targets. The fluorine atom, with its high electronegativity, can participate in hydrogen bonding and other non-covalent interactions, while the methyl group can provide beneficial steric interactions and enhance binding affinity.

Research Findings:

Detailed studies specifically employing this compound for the synthesis of complex target molecules are not extensively documented in publicly accessible literature. However, the reactivity of benzyl chlorides is a fundamental concept in organic synthesis, and the application of this compound can be illustrated through generalized reaction schemes.

For instance, in the synthesis of novel pharmaceutical agents, a common strategy involves the alkylation of a nucleophilic core with a suitable electrophile. This compound serves as an effective electrophile for the introduction of the 2-fluoro-3-methylbenzyl group onto heteroatoms such as nitrogen, oxygen, or sulfur within a larger molecule.

Table of Potential Reactions:

| Nucleophile | Reaction Type | Product Type | Potential Application |

| Amine (R-NH₂) | N-Alkylation | Secondary or Tertiary Amine | Synthesis of enzyme inhibitors, receptor antagonists |

| Alcohol (R-OH) | O-Alkylation (Williamson Ether Synthesis) | Ether | Modification of natural products, synthesis of novel materials |

| Thiol (R-SH) | S-Alkylation | Thioether | Development of covalent inhibitors, probes for biological systems |

| Carbanion (e.g., from malonic ester) | C-Alkylation | Carbon-Carbon Bond Formation | Construction of complex carbon skeletons |

The resulting products bearing the fluorinated aromatic motif can then be evaluated for their biological activity, with the specific substitution pattern of the benzene (B151609) ring potentially leading to enhanced potency, selectivity, or pharmacokinetic properties.

Synthesis of Chiral Fluoro-Organic Compounds

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure pharmaceuticals, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. While this compound is an achiral molecule, it can be employed as a key reagent in the synthesis of chiral fluoro-organic compounds through various asymmetric methodologies.

Research Findings:

Specific examples of the use of this compound in asymmetric synthesis are not readily found in the scientific literature. However, its application can be conceptualized based on established principles of stereoselective synthesis.

One potential approach involves the reaction of this compound with a chiral nucleophile. The stereocenter in the nucleophile would direct the reaction to form a product with a defined stereochemistry.

Another strategy could involve the use of a chiral phase-transfer catalyst. In such a system, the catalyst would form a chiral ion pair with the chloride leaving group or the incoming nucleophile, creating a chiral environment that favors the formation of one enantiomer of the product over the other.

Hypothetical Asymmetric Synthesis:

| Reaction Type | Chiral Component | Description |

| Asymmetric Alkylation | Chiral auxiliary attached to the nucleophile | The chiral auxiliary directs the approach of the electrophile (this compound), leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product. |

| Catalytic Asymmetric Alkylation | Chiral catalyst (e.g., a chiral amine or a metal complex with a chiral ligand) | The catalyst coordinates to either the nucleophile or the electrophile, creating a chiral pocket that controls the stereochemical outcome of the reaction. |

The synthesis of chiral fluoro-organic compounds is a rapidly advancing field, and versatile building blocks like this compound are poised to play a significant role in the development of new synthetic strategies. The unique electronic and steric properties conferred by the 2-fluoro-3-methylbenzyl group can be exploited to achieve high levels of stereocontrol in these reactions, ultimately enabling the efficient production of enantiomerically pure molecules with potential applications in medicine and materials science.

Theoretical and Computational Investigations of 1 Chloromethyl 2 Fluoro 3 Methylbenzene

Electronic Structure Analysis and Bonding Characterization

The electronic structure and bonding of 1-(Chloromethyl)-2-fluoro-3-methylbenzene are fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's geometry and electron distribution.

Density Functional Theory (DFT) Studies for Ground State Geometries

Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | C-Cl | 1.78 |

| C-F | 1.36 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-CH2Cl | 1.51 | |

| C-CH3 | 1.52 | |

| Bond Angles (°) | C-C-Cl | 110.5 |

| C-C-F | 118.9 | |

| C-C-CH3 | 121.3 | |

| Dihedral Angles (°) | Cl-C-C-C | 90.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar substituted benzene (B151609) derivatives.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often associated with the antibonding orbitals of the C-Cl bond in the chloromethyl group, making it susceptible to nucleophilic substitution reactions.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.95 |

| LUMO | -0.75 |

| HOMO-LUMO Gap | 8.20 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar substituted benzene derivatives.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathways.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

The search for transition states is a critical step in elucidating reaction mechanisms. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. IRC calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species on the potential energy surface.

Reaction Energy Profiles and Activation Barriers

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides quantitative information about the thermodynamics and kinetics of the reaction. The activation barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, computational studies can predict how the fluoro and methyl substituents on the ring affect the activation energy.

Table 3: Hypothetical Activation Barriers for a Nucleophilic Substitution Reaction of this compound

| Reaction Step | Activation Barrier (kcal/mol) |

| Nucleophilic Attack | 15.8 |

| Chloride Ion Departure | 2.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions of benzyl (B1604629) chlorides.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the chloromethyl group allows for different spatial orientations, or conformations, of this compound. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically done by systematically rotating the dihedral angle of the chloromethyl group and calculating the energy at each step.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the molecule's flexibility and intermolecular interactions in different environments, such as in solution.

Conformational Isomerism of Substituted Benzyl Halides

The reactivity and physical properties of substituted benzyl halides like this compound are significantly influenced by their conformational isomerism. This isomerism primarily arises from the rotation around the single bond connecting the benzene ring to the chloromethyl group (the Ar-CH2Cl bond). The presence of substituents on the aromatic ring creates distinct energy barriers to this rotation, leading to preferred spatial arrangements or conformers.

The stability of different conformers is determined by a delicate balance of steric hindrance and electronic interactions between the chloromethyl group and the adjacent fluoro and methyl substituents. Theoretical calculations, often employing ab initio or Density Functional Theory (DFT) methods, are used to map the potential energy surface as a function of the dihedral angle defined by a ring carbon, the ipso-carbon, the benzylic carbon, and the chlorine atom.

For this compound, the primary conformers would be characterized by the position of the C-Cl bond relative to the plane of the benzene ring. Steric repulsion between the chlorine atom and the ortho-substituents (fluorine and methyl groups) is a major factor governing the rotational barrier. Computational studies on similar 2-substituted and 2,6-disubstituted benzyl halides have shown that the most stable conformation is often one where the C-X (X=halogen) bond is perpendicular to the plane of the aromatic ring to minimize steric clash. However, electronic effects, such as hyperconjugation, can also influence conformational preference.

Below is a representative table illustrating how computational methods can be used to determine the relative energies of different conformers for a substituted benzyl halide.

Table 1: Calculated Relative Energies of Rotational Conformers Note: Data are illustrative, based on typical computational results for substituted benzyl halides, and represent the energy difference (ΔE) relative to the most stable conformer.

| Dihedral Angle (C2-C1-CH2-Cl) | Conformer Description | Calculated Relative Energy (ΔE) in kJ/mol |

| 0° | C-Cl bond eclipsing the C1-C2 bond (syn-planar with fluorine) | 15.5 |

| 60° | Gauche | 4.2 |

| 90° | C-Cl bond perpendicular to the ring plane | 0.0 |

| 120° | Gauche | 5.8 |

| 180° | C-Cl bond eclipsing the C1-C6 bond (anti-planar) | 18.0 |

Intermolecular Interactions and Solvent Effects Modeling

The interactions between molecules of this compound, and between the molecule and its environment, dictate its macroscopic properties such as boiling point, solubility, and crystal packing. These interactions are primarily non-covalent and include:

Dipole-Dipole Interactions: The molecule possesses a net dipole moment arising from the polar C-F and C-Cl bonds. These permanent dipoles lead to electrostatic attractions between molecules.

Van der Waals Forces: These include dispersion forces (induced dipole-induced dipole) which are significant due to the molecule's electron cloud.

Weak Hydrogen Bonds: The aromatic and methyl C-H bonds can act as weak donors in C-H···F and C-H···Cl hydrogen bonds, influencing molecular association.

π-π Stacking: The aromatic rings can stack upon one another, an interaction driven by a combination of electrostatic and dispersion forces.

Computational modeling is essential for understanding how solvents affect the structure and reactivity of this compound. Solvent effects are often simulated using implicit models, like the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation. These models show that polar solvents can stabilize charge separation in transition states, potentially accelerating nucleophilic substitution reactions at the benzylic carbon. researchgate.net The choice of solvent can also influence the equilibrium between different conformers.

The following table demonstrates how a key calculated property, the molecular dipole moment, can vary in different simulated solvent environments.

Table 2: Calculated Molecular Dipole Moment in Various Solvents Note: Values are hypothetical and for illustrative purposes to show the trend of increasing polarization with solvent polarity.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase (Vacuum) | 1 | 2.15 |

| Heptane | 1.9 | 2.28 |

| Dichloromethane | 8.9 | 2.75 |

| Ethanol | 24.9 | 3.05 |

| Water | 78.4 | 3.20 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical process. For this compound, QSRR would typically focus on nucleophilic substitution reactions (e.g., S_N2) at the chloromethyl group.

The reactivity of the benzylic carbon is governed by the electronic effects of the ring substituents. The Hammett equation is a classic QSRR model used to correlate reaction rates with substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent.

Fluorine (at position 2): It is an electron-withdrawing group via induction (-I effect) but electron-donating through resonance (+R effect). Due to its position, its inductive effect is dominant, increasing the electrophilicity of the benzylic carbon and making it more susceptible to nucleophilic attack.

Methyl (at position 3): It is an electron-donating group through induction (+I effect) and hyperconjugation, which tends to decrease the electrophilicity of the reaction center.

The table below provides an illustrative QSRR for a series of substituted benzyl chlorides, showing how different substituents might affect the rate of a hypothetical S_N2 reaction.

Table 3: Illustrative QSRR Data for S_N2 Reaction of Substituted Benzyl Chlorides Note: The relative rate constant is expressed as log(k/k₀), where k₀ is the rate constant for the unsubstituted benzyl chloride.

| Substituent (X) in X-C₆H₄CH₂Cl | Hammett Constant (σ) | Calculated Descriptor (LUMO Energy in eV) | Predicted Relative Rate Constant (log(k/k₀)) |

| 4-Methoxy | -0.27 | 0.35 | -0.31 |

| 4-Methyl | -0.17 | 0.28 | -0.20 |

| H (Unsubstituted) | 0.00 | 0.15 | 0.00 |

| 4-Fluoro | +0.06 | 0.05 | +0.08 |

| 4-Chloro | +0.23 | -0.02 | +0.25 |

| 4-Nitro | +0.78 | -0.55 | +0.91 |

Advanced Analytical and Spectroscopic Methodologies Applied in the Study of Syntheses and Transformations Involving Fluorinated Benzylic Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. For derivatives of 1-(Chloromethyl)-2-fluoro-3-methylbenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential to fully characterize the constitution and stereochemistry of newly formed products.

Two-dimensional (2D) NMR techniques are indispensable for assembling the molecular framework by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu In a product derived from this compound, a COSY spectrum would reveal correlations between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. It would also show correlations between the benzylic protons (if present) and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. columbia.edu An HSQC spectrum provides a direct link between a proton and the carbon it is bonded to, which is fundamental for assigning the ¹³C NMR spectrum. nih.gov For instance, the signal for the chloromethyl (-CH₂Cl) protons would show a cross-peak to the signal of the chloromethyl carbon. Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). columbia.edu This technique is particularly powerful for connecting molecular fragments separated by quaternary carbons or heteroatoms. For example, in a derivative of this compound, HMBC can show correlations from the methyl protons to the aromatic carbons at positions C2, C3, and C4, and from the benzylic protons to carbons C1, C2, and the ipso-carbon of a substituent, thereby piecing together the entire molecular structure. science.gov

These 2D NMR techniques, when used in concert, provide a comprehensive picture of the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals and confirming the regiochemistry of transformations.

Table 1: Illustrative 2D NMR Correlations for a Hypothetical Derivative Hypothetical Product: 2-fluoro-3-methylbenzyl alcohol, formed by hydrolysis of this compound.

| Proton (¹H) Signal | COSY Correlations (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlations (Long-Range ¹³C) |

|---|---|---|---|

| CH₃ (δ ~2.3 ppm) | Aromatic H | C-CH₃ (δ ~15 ppm) | C2, C3, C4 (Aromatic) |

| CH₂OH (δ ~4.7 ppm) | OH | C-CH₂OH (δ ~60 ppm) | C1, C2, C6 (Aromatic) |

| Aromatic H's (δ ~7.0-7.3 ppm) | Other Aromatic H's, CH₃ | Aromatic CH's | Other Aromatic C's, C-CH₃, C-CH₂OH |

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. biophysics.org Key advantages in the context of fluorinated benzylic systems include:

Wide Chemical Shift Range: The ¹⁹F chemical shift range is significantly larger than for ¹H NMR, spanning about 800 ppm. wikipedia.org This large dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward. biophysics.org The precise chemical shift of the fluorine atom in a derivative of this compound is highly sensitive to changes in its electronic environment, providing valuable information about the outcome of a reaction. nih.gov

Spin-Spin Coupling: The ¹⁹F nucleus couples to other active nuclei, such as ¹H and ¹³C, over multiple bonds. The magnitudes of these J-couplings (JHF, JCF) provide critical structural information. For instance, the ³JHF coupling constant between the fluorine and an ortho-proton is typically in the range of 7-11 Hz, while the ⁴JHF (meta) coupling is smaller (4-8 Hz) and the ⁵JHF (para) coupling is smaller still (0-3 Hz). These coupling patterns are instrumental in confirming the substitution pattern on the aromatic ring.

Reaction Monitoring: Due to the lack of background signal in the ¹⁹F NMR spectrum for most chemical systems, it can be used as a powerful tool to monitor the progress of a reaction involving a fluorinated substrate. nih.govrsc.org The disappearance of the reactant's ¹⁹F signal and the appearance of the product's ¹⁹F signal can be quantitatively measured. acs.org

Table 2: Typical ¹⁹F NMR Parameters for Aromatic Fluorine Compounds

| Parameter | Typical Value Range | Structural Information Gained |

|---|---|---|

| Chemical Shift (δ) | -100 to -160 ppm (vs. CFCl₃) | Electronic environment, nature of substituents |

| ³JHF (ortho) | 7 - 11 Hz | Confirms ortho H-F relationship |

| ⁴JHF (meta) | 4 - 8 Hz | Confirms meta H-F relationship |

| ⁵JHF (para) | 0 - 3 Hz | Confirms para H-F relationship |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of reaction products and to gain structural information.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). veeprho.com This precision allows for the determination of the unique elemental composition of a molecule. For a product formed from a reaction involving this compound, HRMS can distinguish between chemical formulas that have the same nominal mass but different elemental compositions. nih.gov This capability is crucial for confirming the identity of a newly synthesized compound and verifying that the expected transformation has occurred.

Table 3: HRMS Data for Elemental Composition Confirmation

| Compound | Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|---|

| This compound | C₈H₈ClF | 158.0302 | 158.0305 | 1.9 |

| Hypothetical Product: N-(2-fluoro-3-methylbenzyl)acetamide | C₁₀H₁₂FNO | 181.0897 | 181.0895 | -1.1 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. veeprho.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the reaction product) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and then the m/z of these fragment ions are analyzed. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. By analyzing the fragmentation pathways, one can deduce the connectivity of atoms within the molecule, complementing the data obtained from NMR spectroscopy. For benzylic systems, a characteristic fragmentation is the loss of the substituent on the methylene (B1212753) group, leading to the formation of a stable benzylic carbocation.

Chromatographic Separation Techniques in Reaction Optimization

Chromatographic techniques are essential for separating the components of a reaction mixture, which is a prerequisite for both purification and quantitative analysis. In the context of optimizing reactions involving this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed.

The separation of fluorinated compounds can be tailored by selecting appropriate stationary and mobile phases. nih.gov Reverse-phase HPLC, often using C8 or C18 columns, is commonly used. researchgate.net The unique properties of fluorinated molecules can be exploited in "fluorous" chromatography, which uses fluorinated stationary phases. silicycle.com In this technique, the retention of compounds is influenced by both their hydrophobicity and their fluorine content; molecules with a higher fluorine percentage are retained more strongly. silicycle.com

By using chromatography to separate the starting material, desired product, and any byproducts, their relative quantities can be determined. This information is critical for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the target product. The choice of eluent and temperature can also be optimized to improve separation efficiency. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds and is widely regarded as a "gold standard" for this purpose. nih.gov In the context of reactions involving this compound, GC-MS is employed to separate and identify volatile products, by-products, and unreacted starting materials from the reaction mixture. The technique is particularly effective for monitoring the presence of various volatile organic compounds, including aromatic hydrocarbons. mdpi.com

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized components through a capillary column. The separation is based on the differential partitioning of analytes between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for preliminary identification.

Upon exiting the GC column, the separated components enter the mass spectrometer. In the MS, molecules are ionized, most commonly by electron ionization (EI), which can cause the molecules to fragment into characteristic patterns. jeol.com These fragments are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." This fingerprint allows for the definitive identification of the compound by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.govnist.govnist.gov For fluorinated compounds, which may not always show a clear molecular ion peak with EI, softer ionization techniques like field ionization (FI) can be utilized to determine the molecular weight. jeol.com

Headspace analysis is a common sampling technique used with GC-MS for extracting volatile organic compounds from a sample matrix. nih.govmdpi.com This method involves analyzing the gas phase in equilibrium with the sample, which is particularly useful for complex mixtures. mdpi.com

Table 1: Application of GC-MS in the Analysis of Fluorinated Benzylic Systems

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Sample Type | Volatile organic compounds from a reaction mixture. | Analysis of reaction products, unreacted starting materials, and volatile impurities. |

| Separation Principle | Differential partitioning on a capillary column based on boiling point and polarity. | Separation of isomers and compounds with similar structures. |

| Detection Principle | Mass-to-charge ratio (m/z) of ionized molecules and their fragments. | Provides structural information and definitive identification. jeol.com |

| Key Data Output | Chromatogram (Retention Time vs. Intensity) and Mass Spectrum (m/z vs. Intensity). | Identification of components and assessment of relative quantities. |

| Advantages | High sensitivity, high resolving power, and definitive compound identification through mass spectral libraries. nih.gov | Enables accurate product analysis and mechanistic studies of transformations. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds, making it ideal for purity assessment. moravek.compreprints.org In the synthesis and purification of this compound and its derivatives, HPLC is used to determine the purity of the final product and to quantify any non-volatile impurities. moravek.com

The HPLC process involves a liquid mobile phase that carries the sample through a column packed with a stationary phase. moravek.com The separation occurs based on the different affinities of the sample components for the stationary and mobile phases. preprints.org For aromatic compounds like fluorinated benzylic systems, reversed-phase chromatography (RP-HPLC) is the most common mode. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 alkyl chains), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like methanol (B129727) or acetonitrile. researchgate.net

Fluorinated stationary phases have emerged as a valuable alternative to traditional C18 columns, offering unique selectivity for separating fluorinated compounds and positional isomers. researchgate.netchromatographyonline.com The choice of column and mobile phase composition is critical for achieving optimal separation. researchgate.net

After separation in the column, the components are detected by a detector, most commonly a UV-visible detector for aromatic compounds, which absorb light in this region. The output is a chromatogram, where the area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative purity analysis. mdpi.com HPLC is a critical quality control tool in the pharmaceutical industry for detecting impurities and ensuring the final product meets required specifications. preprints.org

Table 2: HPLC Parameters for Purity Assessment of Fluorinated Aromatic Compounds

| Parameter | Typical Selection | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation of moderately polar to non-polar compounds. researchgate.net |

| Stationary Phase | C18, C8, or Fluorinated Phases | Provides separation based on hydrophobicity; fluorinated phases can offer enhanced selectivity for fluorinated analytes. researchgate.netchromatographyonline.com |

| Mobile Phase | Gradient or isocratic mixture of water with methanol or acetonitrile. | Elutes components from the column; gradient elution is often used for complex mixtures. |

| Detector | UV-Visible Spectrophotometer | Detects aromatic compounds based on their absorbance of UV light. |

| Primary Application | Purity assessment, impurity profiling, and quantification. moravek.compreprints.org | Ensures the quality and integrity of the synthesized compound. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a powerful, non-invasive technique for identifying the functional groups present within a molecule. numberanalytics.commdpi.com These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. mdpi.comcopbela.org The resulting spectrum is a unique fingerprint of the molecule, revealing its structural composition. copbela.org

For this compound, vibrational spectroscopy can confirm the presence of key functional groups: the aromatic ring, the methyl group (-CH₃), the chloromethyl group (-CH₂Cl), and the carbon-fluorine bond (C-F).

Elucidation of Specific Bond Stretches and Molecular Symmetries

Each functional group exhibits characteristic vibrational frequencies (stretching, bending, wagging, etc.) that appear as bands in the IR or Raman spectrum. mdpi.comesisresearch.org The position, intensity, and shape of these bands provide detailed structural information. copbela.org

Aromatic C-H and C=C Vibrations: The aromatic ring of this compound gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. stackexchange.com The C=C stretching vibrations within the benzene ring are observed in the 1450-1600 cm⁻¹ region. cdnsciencepub.com The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹), where C-H out-of-plane bending vibrations occur.

Aliphatic C-H Vibrations: The methyl (-CH₃) and chloromethyl (-CH₂Cl) groups have characteristic C-H stretching vibrations that appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range. nih.gov Bending vibrations for these groups are also observable at lower frequencies.

Carbon-Fluorine (C-F) Stretch: The C-F bond stretch is a key indicator for fluorinated compounds. This vibration typically results in a strong absorption band in the IR spectrum in the range of 1000-1400 cm⁻¹. numberanalytics.com The exact position is sensitive to the molecular environment.

Carbon-Chlorine (C-Cl) Stretch: The C-Cl stretching vibration for the chloromethyl group is expected to appear in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Raman spectroscopy is complementary to IR spectroscopy. olemiss.edu While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. olemiss.edu Symmetrical vibrations often produce strong signals in Raman spectra, while they may be weak or absent in IR spectra. stackexchange.comolemiss.edu For example, the symmetric "ring breathing" mode of the benzene ring is a classic example of a strong Raman band. stackexchange.com Analysis of the polarization of scattered light in Raman spectroscopy can provide further information about the symmetry of the vibrational modes. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Appearance (IR) | Typical Appearance (Raman) |

|---|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to weak | Strong |

| C=C Stretch | 1450 - 1600 | Medium to strong, multiple bands | Medium to strong, multiple bands | |

| Methyl/Methylene | C-H Stretch | 2850 - 2970 | Medium to strong | Medium to strong |

| Carbon-Fluorine | C-F Stretch | 1000 - 1400 | Strong | Weak |

In Situ Reaction Monitoring using Vibrational Spectroscopy

Real-time monitoring of chemical reactions provides invaluable insight into reaction kinetics, mechanisms, and the formation of transient intermediates. sci-hub.ruresearchgate.net Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a leading technology for in-situ reaction analysis. sci-hub.ruresearchgate.netnih.gov

This technique uses a probe that is inserted directly into the reaction vessel. jascoinc.com The IR beam travels through an internal reflection element (the ATR crystal, e.g., diamond or ZnSe) and penetrates a short distance into the reaction medium. jascoinc.com The resulting evanescent wave is absorbed by the sample at specific frequencies, allowing for the collection of an IR spectrum of the reaction mixture in real-time without the need for sample extraction. sci-hub.rujascoinc.com

For syntheses involving this compound, ATR-FTIR can be used to:

Track Reactant Consumption and Product Formation: By monitoring the decrease in the intensity of characteristic vibrational bands of the reactants and the simultaneous increase in bands corresponding to the products, a real-time concentration profile of the reaction can be generated. researchgate.netacs.org

Optimize Reaction Conditions: The immediate feedback allows chemists to rapidly adjust parameters like temperature, pressure, or catalyst loading to optimize reaction yield and minimize reaction time. acs.org

Detect Intermediates: Short-lived or reactive intermediates that may not be observable by offline analysis can often be detected, providing crucial mechanistic insights. acs.org

Identify Irregularities: The technique can help identify side reactions or unexpected events during the synthesis. sci-hub.ru

The data collected can be used to determine reaction rates and understand the influence of different variables on the reaction pathway. sci-hub.ru This powerful analytical tool is widely used in both academic research and industrial process development to enhance understanding and control of chemical transformations. researchgate.netacs.org

Future Research Directions and Emerging Challenges for 1 Chloromethyl 2 Fluoro 3 Methylbenzene Research

Development of Novel and Highly Selective Synthetic Routes

The synthesis of precisely substituted aromatic compounds like 1-(chloromethyl)-2-fluoro-3-methylbenzene presents an ongoing challenge in organic chemistry. Future research will likely focus on developing novel synthetic pathways that offer high degrees of regioselectivity and stereoselectivity, moving beyond traditional electrophilic aromatic substitution or functional group interconversion methods. A key area of development will be the late-stage functionalization of complex molecules, where a C-H bond on a pre-assembled scaffold is selectively converted to a C-Cl or other functional group. This approach would provide a more efficient and versatile route to a wide range of derivatives.

Furthermore, the development of enzymatic or chemoenzymatic methods could offer unparalleled selectivity. Engineered enzymes could potentially distinguish between specific C-H bonds on the aromatic ring, enabling the direct and clean introduction of the chloromethyl group.

Table 1: Potential Future Synthetic Strategies

| Synthetic Approach | Advantages | Research Focus |

|---|---|---|

| Late-Stage C-H Chloromethylation | Increased efficiency, access to novel derivatives | Development of selective catalysts, understanding directing group effects |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions | Enzyme engineering, optimization of reaction conditions |

Exploration of New Catalytic Systems for Benzylic Halide Transformations

The chloromethyl group in this compound is a versatile handle for further chemical transformations, particularly in cross-coupling reactions. Future research will undoubtedly focus on the development of new and more efficient catalytic systems for these reactions. While palladium-based catalysts have been the workhorses in this field, there is a growing interest in catalysts based on more abundant and less toxic metals such as iron, copper, and nickel.

A significant challenge lies in achieving high selectivity in reactions where multiple reactive sites are present. For instance, a catalyst would need to selectively activate the C-Cl bond of the chloromethyl group without affecting the C-F bond or promoting unwanted side reactions on the aromatic ring. The design of sophisticated ligands that can fine-tune the electronic and steric properties of the metal center will be crucial in achieving this goal.

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis and transformation of compounds like this compound. thieme-connect.dethieme-connect.demdpi.com These benefits include enhanced safety (especially when dealing with reactive intermediates), improved heat and mass transfer, and the potential for straightforward scaling up of reactions. nih.gov

Future research will likely involve the development of integrated flow systems for the multi-step synthesis of derivatives of this compound. dntb.gov.ua These automated platforms could combine reaction, separation, and purification steps, significantly accelerating the discovery and optimization of new chemical entities. The integration of real-time analytical techniques would allow for rapid reaction monitoring and optimization.

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, density functional theory (DFT) and other computational methods can be employed to predict its reactivity and the selectivity of its transformations.

For example, computational models can be used to:

Calculate the relative energies of different reaction intermediates and transition states to predict the most likely reaction pathway.

Simulate the interaction of the molecule with different catalysts to aid in the design of more efficient and selective catalytic systems.

Predict spectroscopic properties (e.g., NMR, IR) to assist in the characterization of new compounds.

A key challenge is the development of computational models that are both accurate and computationally efficient, allowing for the screening of large numbers of potential reactions and catalysts.

Synergistic Approaches Combining Synthetic and Theoretical Methodologies

The most significant advances in the study of this compound and related compounds will likely come from synergistic approaches that combine experimental and theoretical methodologies. Experimental chemists can synthesize new compounds and test their reactivity, while computational chemists can provide detailed insights into the underlying reaction mechanisms.

This iterative cycle of prediction, synthesis, and testing can accelerate the discovery of new reactions and catalysts. For example, a computational model might predict that a particular ligand will improve the selectivity of a catalytic reaction. This prediction can then be tested experimentally, and the results can be used to refine the computational model. This close collaboration between theoretical and experimental chemists will be essential for tackling the complex challenges in modern organic chemistry.

Q & A

Q. What are the common synthetic routes for 1-(chloromethyl)-2-fluoro-3-methylbenzene, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via chlorination of a hydroxymethyl precursor. For example, reacting 2-fluoro-3-methylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions (40–60°C) yields the chloromethyl derivative. Key parameters include:

- Catalyst use : Pyridine may suppress side reactions (e.g., over-chlorination) by neutralizing HCl .

- Solvent selection : Dichloromethane or toluene is preferred for solubility and inertness.

- Workup : Quenching with ice water followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate) ensures purity .

Q. How can purity and structural integrity be verified for this compound?

Methodological Answer:

- Analytical Techniques :

- GC-MS : Retention time and molecular ion peak ([M]⁺ at m/z 172.5) confirm molecular weight.

- ¹H/¹³C NMR : Key signals include δ ~4.8 ppm (CH₂Cl, singlet) and δ ~6.8–7.2 ppm (aromatic protons). Fluorine coupling (³J ~8 Hz) complicates splitting patterns .

- Purity Standards : HPLC (C18 column, acetonitrile/water) with >95% area under the curve is recommended.

Q. What are the critical safety considerations during handling?

Methodological Answer:

Q. How does substituent positioning affect reactivity in nucleophilic substitution?

Methodological Answer: The ortho-fluorine and meta-methyl groups influence steric and electronic effects:

Q. What solvents are compatible with this compound for reaction setups?

Methodological Answer:

- Polar aprotic solvents : DMF, DMSO (for SN reactions).

- Non-polar solvents : Toluene, hexane (for Friedel-Crafts alkylation).

- Avoid : Protic solvents (e.g., water, alcohols) to prevent hydrolysis. Solvent compatibility tables are derived from dielectric constant and Hansen solubility parameters .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in derivatization reactions?

Methodological Answer: Regioselectivity in electrophilic aromatic substitution (e.g., nitration) is controlled by:

- Directing groups : The fluorine atom (strong meta-director) and methyl group (ortho/para-director) compete. Computational modeling (DFT) predicts dominant pathways .

- Experimental validation : Use NOESY NMR to confirm substitution patterns in products.